Dimethyl methoxymalonate
Overview
Description
Dimethyl methoxymalonate is an organic compound with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol . This compound is a transparent, colorless liquid with a density of 1.148 g/cm³ and a boiling point of 215.8°C . It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Dimethyl methoxymalonate can be synthesized through various methods. One efficient synthetic route involves the reaction of this compound with dialkyl acetylenedicarboxylates in the presence of N-nucleophiles in water as a solvent . This reaction proceeds smoothly at room temperature, producing 2H-pyridinyl-2-butenedioate derivatives in excellent yields . Industrial production methods may involve similar multicomponent reactions, leveraging the compound’s reactivity with various nucleophiles and electrophiles.
Chemical Reactions Analysis
Dimethyl methoxymalonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Addition Reactions: The compound can participate in addition reactions with activated carbon-carbon triple bonds.
Hydrolysis: It can be hydrolyzed to form methoxymalonic acid and methanol.
Common reagents used in these reactions include pyridine, dialkyl acetylenedicarboxylates, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl methoxymalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl methoxymalonate exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can form various intermediates and products through substitution and addition reactions . These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, contributing to the synthesis of complex organic molecules . The specific molecular targets and pathways depend on the nature of the reactions and the reagents used.
Comparison with Similar Compounds
Dimethyl methoxymalonate can be compared with other similar compounds, such as dimethyl malonate and diethyl malonate. These compounds share similar structural features and reactivity patterns but differ in their specific substituents and physical properties . For example:
Dimethyl malonate: This compound has two methoxy groups and is commonly used in malonic ester synthesis.
Diethyl malonate: Similar to dimethyl malonate but with ethoxy groups instead of methoxy groups, it is also used in organic synthesis.
This compound’s unique methoxy substituent provides distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
dimethyl 2-methoxypropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJMBXYSGGCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198226 | |
Record name | Dimethyl methoxymalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-30-4 | |
Record name | 1,3-Dimethyl 2-methoxypropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl methoxymalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl methoxymalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl methoxymalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethyl methoxymalonate participate in multicomponent reactions, and what are the potential advantages of these reactions?
A1: this compound acts as a reactive three-carbon synthon in multicomponent reactions, specifically with dialkyl acetylenedicarboxylates and N-nucleophiles. [] This allows for the one-pot synthesis of complex molecules like 2H-pyridinyl-2-butenedioates in water. [] The advantage of multicomponent reactions lies in their efficiency and atom economy, often achieving complex product formation in a single step with minimal waste.
Q2: What unique reactivity does this compound exhibit with activated acetylenes like alkyl propiolates?
A2: In the presence of triphenylphosphine, this compound reacts with activated acetylenes, such as alkyl propiolates or dialkyl acetylenedicarboxylates, to form stable phosphorus ylides. [] This reaction proceeds through a unique mechanism where the activated acetylene adds to the phosphorus ylide generated in situ from triphenylphosphine and this compound. The resulting products are trialkyl 3-(1,1,1-triphenyl-λ5-phosphanylidene)-1-propene-1,1,2-tricarboxylates or tetraalkyl 3-(1,1,1-triphenyl-λ 5-phosphanylidene)-1-propene-1,1,2,3-tetracarboxylates, which are valuable intermediates in organic synthesis. []
Q3: Can this compound be utilized in electrochemical reactions, and if so, what are the applications?
A3: Yes, this compound serves as a versatile reagent in electrochemical reactions, particularly in the Hofer-Moest oxidative decarboxylation. [] This electrochemical method enables the synthesis of orthoesters, valuable building blocks in organic synthesis. [] The use of electrochemistry offers advantages like milder reaction conditions and improved selectivity compared to traditional chemical methods.
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